泊马度胺-D5

描述

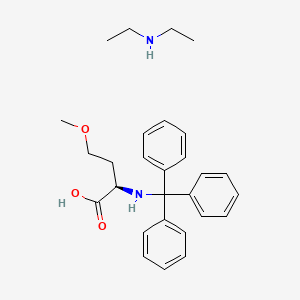

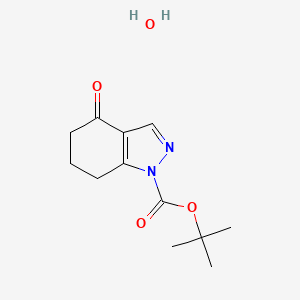

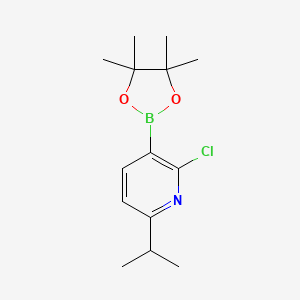

Pomalidomide-d5 是泊马度胺的氘代类似物,泊马度胺是一种第三代免疫调节酰亚胺类药物。泊马度胺主要用于治疗多发性骨髓瘤,这是一种血液癌症。 氘代版本 Pomalidomide-d5 由于其稳定的同位素标记,常被用作质谱分析中的内标 .

科学研究应用

Pomalidomide-d5 具有广泛的科学研究应用,包括:

化学: 用作质谱分析中定量泊马度胺的内标。

生物学: 研究其对细胞过程和蛋白质降解的影响。

医学: 用于临床前和临床研究,以了解泊马度胺的药代动力学和药效学。

工业: 用于开发新的药物制剂和治疗策略

作用机制

Pomalidomide-d5 与泊马度胺一样,是一种免疫调节剂。它与 E3 连接酶 cereblon 相互作用,导致必需的 Ikaros 转录因子的降解。这导致肿瘤细胞增殖抑制和细胞凋亡诱导。 此外,它增强了 T 细胞和自然杀伤细胞介导的免疫力 .

类似化合物:

沙利度胺: 母体化合物,以其免疫调节和抗炎特性而闻名。

来那度胺: 与沙利度胺相比,第二代类似物具有更高的疗效和更低的毒性。

比较: Pomalidomide-d5 比沙利度胺和来那度胺都更有效。它对来那度胺耐药性已发展的情况有效。 氘代版本 Pomalidomide-d5 由于其稳定的同位素标记,在质谱分析中具有优势,使其成为药代动力学研究中的宝贵工具 .

生化分析

Biochemical Properties

Pomalidomide-D5 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the E3 ubiquitin ligase cereblon. Pomalidomide-D5 binds to cereblon, leading to the degradation of specific transcription factors such as Ikaros and Aiolos . This interaction is crucial for its immunomodulatory and anti-cancer effects. Additionally, Pomalidomide-D5 inhibits the production of tumor necrosis factor-alpha and other pro-inflammatory cytokines, further contributing to its therapeutic properties .

Cellular Effects

Pomalidomide-D5 exerts various effects on different cell types and cellular processes. In multiple myeloma cells, it induces apoptosis and inhibits proliferation . Pomalidomide-D5 also enhances the immune response by increasing the activity of T cells and natural killer cells . It influences cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/AKT pathway, leading to changes in gene expression and cellular metabolism . These effects make Pomalidomide-D5 a potent agent in the treatment of hematological malignancies.

Molecular Mechanism

The molecular mechanism of Pomalidomide-D5 involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of Ikaros and Aiolos . The degradation of these transcription factors results in the inhibition of multiple myeloma cell growth and the enhancement of immune cell activity. Pomalidomide-D5 also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pomalidomide-D5 have been observed to change over time. The compound is stable under standard storage conditions, but its activity can decrease upon prolonged exposure to light and heat . In in vitro studies, Pomalidomide-D5 has shown sustained anti-proliferative effects on multiple myeloma cells over several days . In in vivo studies, the compound has demonstrated long-term efficacy in reducing tumor growth and improving survival rates in animal models .

Dosage Effects in Animal Models

The effects of Pomalidomide-D5 vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and enhances immune response without significant toxicity . At higher doses, Pomalidomide-D5 can cause adverse effects such as neutropenia, anemia, and thrombocytopenia . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing toxicity.

Metabolic Pathways

Pomalidomide-D5 is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP1A2 and CYP3A4 . The major metabolic pathways include hydroxylation and subsequent glucuronidation . Pomalidomide-D5 and its metabolites are excreted mainly through the urine . The compound’s metabolism and excretion profiles are similar to those of its parent compound, pomalidomide.

Transport and Distribution

Pomalidomide-D5 is transported and distributed within cells and tissues through various mechanisms. It is absorbed efficiently after oral administration and reaches peak plasma concentrations within a few hours . The compound is distributed widely in the body, with higher concentrations observed in the liver, kidneys, and spleen . Pomalidomide-D5 is also capable of crossing the blood-brain barrier, making it effective in treating central nervous system malignancies .

Subcellular Localization

The subcellular localization of Pomalidomide-D5 is critical for its activity and function. The compound primarily localizes in the cytoplasm and nucleus of cells . Its interaction with cereblon occurs in the cytoplasm, where it facilitates the degradation of target proteins . Pomalidomide-D5’s nuclear localization is essential for its effects on gene expression and cell cycle regulation . The compound’s subcellular distribution is influenced by various factors, including post-translational modifications and the presence of specific targeting signals .

准备方法

合成路线和反应条件: Pomalidomide-d5 的合成涉及将氘原子掺入泊马度胺分子中。一种常见的方法包括在偶联剂和合适的溶剂存在下,将硝基邻苯二甲酸与 3-氨基哌啶-2,6-二酮反应,得到 3-(3-硝基邻苯二甲酰亚胺)-哌啶-2,6-二酮。 然后将该中间体进行进一步反应以引入氘原子 .

工业生产方法: Pomalidomide-d5 的工业生产遵循类似的合成路线,但规模更大。该过程涉及多个步骤,包括纯化和重结晶,以实现高纯度和高收率。 已探索使用连续流动化学来提高大规模生产的效率和安全性 .

化学反应分析

反应类型: Pomalidomide-d5 经历各种化学反应,包括:

还原: 涉及去除氧原子或添加氢原子。

取代: 涉及用另一个原子或原子团替换一个原子或原子团。

常见试剂和条件:

氧化: 常见试剂包括高锰酸钾和过氧化氢。

还原: 常见试剂包括氢化铝锂和硼氢化钠。

取代: 常见试剂包括卤素和亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生氘代类似物 .

相似化合物的比较

Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.

Lenalidomide: A second-generation analog with improved efficacy and reduced toxicity compared to thalidomide.

Comparison: Pomalidomide-d5 is more potent than both thalidomide and lenalidomide. It is effective in cases where lenalidomide resistance has developed. The deuterated version, Pomalidomide-d5, offers advantages in mass spectrometry due to its stable isotopic labeling, making it a valuable tool in pharmacokinetic studies .

属性

IUPAC Name |

4-amino-2-(3,4,4,5,5-pentadeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNLNDYGZFPF-XHNMXOBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2C(=O)C3=C(C2=O)C(=CC=C3)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1495409.png)